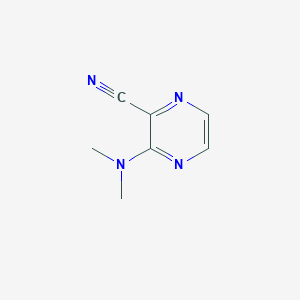

3-(dimethylamino)pyrazine-2-carbonitrile

Description

3-(Dimethylamino)pyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine core substituted with a dimethylamino group at the 3-position and a cyano group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazine derivatives are widely studied for their roles as kinase inhibitors, antimicrobial agents, and building blocks in organic synthesis .

Properties

IUPAC Name |

3-(dimethylamino)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11(2)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRUSHWZTHNMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol-substituted pyrazines.

Oxidation: N-oxides of this compound.

Reduction: Amino derivatives of the compound.

Scientific Research Applications

3-(Dimethylamino)pyrazine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Amino-Substituted Pyrazine-2-carbonitriles

Key Insights :

- Amino vs. Alkoxy Groups: Ethylamino derivatives (e.g., ) exhibit balanced hydrophobicity for membrane permeability, while alkoxy-substituted analogs (e.g., ) show improved target selectivity due to steric bulk.

- Dimethylamino Impact: The dimethylamino group in ’s compound enhances solubility and binding affinity to kinase targets like Chk1, critical for anticancer applications .

Halogen-Substituted Pyrazine-2-carbonitriles

| Compound Name | Substituent at 3-Position | Molecular Weight (g/mol) | Biological Activity (IC50) | Reference |

|---|---|---|---|---|

| 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile | 4-Chlorophenoxy | 229.64 | Anticancer activity (IC50: ~5 µM) | |

| 3-(4-Bromophenoxy)pyrazine-2-carbonitrile | 4-Bromophenoxy | 274.09 | Higher IC50 (~10 µM); similar apoptotic mechanisms | |

| 3-(4-Fluorophenoxy)pyrazine-2-carbonitrile | 4-Fluorophenoxy | 213.17 | Lower cytotoxicity (IC50: >20 µM) |

Key Insights :

- Electron-Withdrawing Effects : Chlorine and bromine enhance electrophilicity, improving interactions with biological targets (e.g., DNA damage response proteins) .

- Fluorine Substitution : Reduces cytotoxicity but maintains moderate activity, suggesting tunability for therapeutic windows .

Functional Group-Driven Reactivity

Key Insights :

- Cyano Group Utility: Enables facile derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions) .

- Heterocyclic Linkages : Piperidine/pyrrolidine moieties (e.g., ) enhance binding to enzymatic pockets through hydrogen bonding and steric complementarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.